Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate
Description
Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate is a synthetic organic compound characterized by a thiourea functional group (-NHC(S)NH-) attached to a tert-butylamine moiety and a methyl ester backbone.
Properties
IUPAC Name |
methyl 2-(tert-butylcarbamothioylamino)-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-11(2,3)8(9(15)16-7)13-10(17)14-12(4,5)6/h8H,1-7H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXONTFWMFCXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=S)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate typically involves the reaction of tert-butylamine with a suitable ester precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbothioyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a core scaffold with several synthetic cannabinoids and protected amino acid derivatives. Key structural differences lie in substituents at the carbothioyl and amino groups:
Key Observations :
- Thiourea vs.
- Fluorinated Alkyl Chains : Compounds like 4F-MDMB-BINACA incorporate fluorinated alkyl chains (e.g., 4-fluorobutyl), enhancing lipophilicity and blood-brain barrier penetration, which correlates with heightened psychoactivity .
- Protective Groups : Boc-protected derivatives (e.g., ) are typically inert in biological systems, contrasting with the bioactive thiourea moiety in the target compound .
Pharmacological and Regulatory Profiles
- Psychoactive Potential: Analogs such as MDMB-CHMICA and 4F-MDMB-BINACA are potent synthetic cannabinoids, acting as full agonists at CB1/CB2 receptors. The tert-butylamino group in the target compound may reduce receptor affinity compared to cyclohexylmethyl or fluorobutyl substituents .
Physicochemical Properties
| Property | Target Compound | 4F-MDMB-BINACA | MDMB-CHMICA |
|---|---|---|---|
| Molecular Weight | ~290 g/mol (est.) | 349.4 g/mol | 384.5 g/mol |
| LogP (Lipophilicity) | ~3.5 (est.) | 4.8 | 5.2 |
| Aqueous Solubility | Low | Very low | Very low |
| Stability | Moderate | High | Moderate |
Notes:
Biological Activity
Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₂₄N₂O₂S
- Molecular Weight : 244.40 g/mol
- CAS Number : 1316003-83-9
The compound features a tert-butyl group, which is known to influence the lipophilicity and biological activity of compounds. The carbothioyl moiety may also play a significant role in its pharmacological effects.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the carbothioyl group may enhance the ability to disrupt microbial membranes or inhibit essential enzymes in pathogens.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary data suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.
In Vitro Studies
A study conducted on various derivatives of similar structures demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated an IC50 value of 50 µg/mL, demonstrating significant antioxidant potential comparable to established antioxidants like ascorbic acid. -
Enzyme Inhibition Study :
Another investigation assessed the inhibitory effects on alpha-glucosidase, an enzyme linked to carbohydrate digestion and diabetes management. The compound exhibited an IC50 value of 25 µg/mL, indicating a promising role in managing postprandial blood glucose levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
